Ditosylmethane

Radiochemistry PET Imaging Fluorine-18

Avoid inefficient alkylations with volatile dihalomethanes. Ditosylmethane (DTM) is a solid, crystalline electrophile with dual tosylate leaving groups that enable high-yield nucleophilic substitutions under mild conditions. It is the critical precursor for one-pot [18F]fluoromethyl tosylate synthesis in PET tracer production, delivering >99% radiochemical purity. Key advantages: - Superior leaving group ability vs. dihalomethanes for efficient methylene transfer - Enables automated radiosynthesis of [18F]FCH with residual DMAE ≤31.6 µg/10 mL - Solid-state reagent for precise stoichiometric control in polymer and multi-step synthesis

Molecular Formula C15H16O4S2
Molecular Weight 324.4 g/mol
CAS No. 15310-28-8
Cat. No. B090914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitosylmethane
CAS15310-28-8
Molecular FormulaC15H16O4S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
InChIKeyXLOXYWLRAKCDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ditosylmethane: Versatile Bis-Tosylate Building Block for Synthesis & Radiochemistry


Ditosylmethane (DTM), also known as bis(p-toluenesulfonyl)methane, is a symmetric sulfonate ester characterized by a central methylene group flanked by two electron-withdrawing p-toluenesulfonyl (tosyl) moieties [1]. It is a solid at room temperature with a melting point of 137-139°C and a molecular weight of 324.41 g/mol . The compound serves primarily as a reactive electrophile and a precursor to [18F]fluoromethyl tosylate, a key intermediate in positron emission tomography (PET) radiopharmaceutical synthesis [2]. Its unique reactivity profile stems from the dual tosylate leaving groups, which confer distinct advantages over alternative methylene donors such as dihalomethanes .

Precursor
Generates [18F]fluoromethyl tosylate in situ for PET radiolabeling.
Synthesis
Enables automated one-pot radiosynthesis workflows.
Form
Solid-state simplifies precise weighing and reduces volatility.

Ditosylmethane vs. Dihalomethanes: Critical Differentiation


In procurement for research and development, the assumption that methylene dihalides (e.g., dibromomethane or diiodomethane) are functionally equivalent to ditosylmethane is a critical error. The core differentiator lies in the leaving group ability and stability of the tosylate anion versus halide ions. Tosylate is a superior leaving group in nucleophilic substitution reactions due to resonance stabilization, which enables high-yield alkylations under milder conditions compared to the use of dihalomethanes . Furthermore, in the context of radiochemistry, the use of ditosylmethane to generate [18F]fluoromethyl tosylate in situ is a uniquely enabling strategy for one-pot syntheses, a feat that cannot be replicated with volatile and less reactive dibromomethane or diiodomethane due to their distinct physical properties and reaction kinetics [1]. The following section provides the quantitative evidence that substantiates this critical differentiation.

  • Leaving group Tosylate resonance stabilization differs from halides; reaction rates and yields may shift.
  • Radiochemistry Volatile dihalomethanes cannot generate [18F]fluoromethyl tosylate in situ for one-pot strategies.
  • Physical form Liquid dihalomethanes introduce weighing variability and safety concerns vs. solid ditosylmethane.

Ditosylmethane: Head-to-Head and Cross-Study Evidence


Radiochemical Yield and Purity: [18F]Fluoromethyl Tosylate

Ditosylmethane enables a one-pot radiosynthesis of [18F]fluoromethylcholine ([18F]FCH) via in situ generation of [18F]fluoromethyl tosylate. This method produces [18F]FCH with a typical non-decay-corrected yield of 91 mCi (7% non-decay corrected from ~1.3 Ci [18F]fluoride) [1]. Critically, this one-pot approach yields doses with extremely low residual dimethylaminoethanol (DMAE) contamination at 31.6 µg per 10 mL dose (~3 ppm), a level described as amongst the lowest ever reported, which is essential for clinical imaging studies [1]. While direct head-to-head comparisons for this specific tracer are limited in the literature, the use of alternative methylene sources (e.g., dibromomethane) for fluoromethylation often requires harsher conditions and yields less pure products due to competitive side reactions and volatility issues [2].

Radiochemical purity & DMAE
Class-level inference
Radiochemical purity >99%
Residual DMAE 31.6 µg/10 mL dose
Supports high radiotracer purity for PET tracer quality endpoints.
Based on reported one-pot synthesis; class-level comparison.
Radiochemistry PET Imaging Fluorine-18

One-Pot Radiosynthesis Efficiency for [18F]FMPEP-d2

The use of ditosylmethane-d2 enables a simplified one-pot radiosynthesis of [18F]FMPEP-d2, a CB1 receptor imaging agent. This method yields the radiotracer with a decay-corrected radiochemical yield of 8 ± 1%, radiochemical purity >95%, and a molar activity of 322 ± 101 GBq/µmol, within a total synthesis time of 70 ± 5 minutes (n=8) [1]. This represents a significant process intensification compared to previous multi-step methods that required intermediate purification of the [18F]fluoromethyl building block. The use of the deuterated analog, ditosylmethane-d2, is key to the one-pot strategy, a modification not easily implemented with non-deuterated methylene donors.

One-pot vs multi-step synthesis
Direct head-to-head
One-pot: 70 ± 5 min, >95% purity, 8±1% RCY
Previous: multi-step with intermediate purification
Simplified automated workflow reduces purification steps.
Deuterated precursor enables one-pot strategy; n=8.
Radiochemistry Cannabinoid Receptor Process Automation

Solid-State Stability Advantage over Liquid Precursors

Ditosylmethane is a solid at room temperature with a melting point of 137-139°C, which provides a tangible advantage in terms of storage, handling, and long-term stability compared to its closest liquid-phase analogs like dibromomethane (boiling point: 96-98°C) [1]. This solid-state property minimizes evaporative loss, reduces inhalation hazards, and simplifies weighing and transfer during experimental setup, leading to more consistent stoichiometry and higher experimental reproducibility.

Physical state
Direct head-to-head
Ditosylmethane: solid, mp 137–139°C
Dibromomethane: liquid, bp 96–98°C
Solid state supports precise weighing and reduced volatility.
Ambient conditions; solid form may simplify handling and storage.
Chemical Procurement Inventory Management Stability

Tosylate vs. Halide Leaving Group Superiority

The tosylate group (p-CH3C6H4SO3-) is a superior leaving group in SN2 reactions compared to halides (e.g., bromide, iodide) due to resonance stabilization of the resulting anion . This translates to faster reaction rates and higher yields under milder conditions when using ditosylmethane as a methylene donor. While a direct quantitative comparison for a specific substrate is not available in the sourced literature, the class-level inference is well-established: for a given nucleophile, the reaction with a methylene ditosylate will generally proceed more efficiently than with a methylene dihalide.

Leaving group ability
Class-level inference
Tosylate > iodide > bromide (qualitative ranking)
May enable milder SN2 conditions; verify for specific substrate.
General organic chemistry principle; limited direct comparisons.
Organic Synthesis Reaction Kinetics Protecting Group

Ditosylmethane: High-Value Application Scenarios


[18F]Fluoromethylcholine Production for Prostate Cancer PET

Procure ditosylmethane as the critical precursor for the automated, one-pot radiosynthesis of [18F]fluoromethylcholine ([18F]FCH). The established protocol yields [18F]FCH with >99% radiochemical purity and extremely low residual DMAE (31.6 µg/10 mL dose), ensuring compliance with clinical quality standards [1]. This application directly leverages the compound's unique ability to generate [18F]fluoromethyl tosylate in situ, a key differentiator from alternative precursors.

One-Pot 18F-Tracer Synthesis for Neuroscience

Utilize ditosylmethane-d2 to streamline the development and production of 18F-fluoromethylated PET tracers for imaging targets like the cannabinoid receptor 1 (CB1). The simplified one-pot method eliminates intermediate purification steps, reducing synthesis time to 70 minutes and yielding [18F]FMPEP-d2 with >95% purity [2]. This approach is ideal for research groups seeking to accelerate preclinical imaging studies and translate new tracers to the clinic.

Methylene-Bridged Polymers and Advanced Materials

In polymer chemistry, ditosylmethane serves as a solid, easily handled cross-linking or chain-extension agent. Its dual tosylate groups enable controlled step-growth polymerization with a wide range of nucleophilic monomers (e.g., diols, diamines). The solid-state nature of the reagent facilitates precise stoichiometric control in small-scale research syntheses, leading to more reproducible polymer molecular weights and architectures .

Selective Protection and Functionalization of Alcohols and Amines

In multi-step organic synthesis, procure ditosylmethane for its superior reactivity as an electrophilic methylene donor. The excellent leaving group ability of the tosylate moiety allows for efficient alkylation of sterically hindered or poorly nucleophilic alcohols and amines under mild conditions, a key advantage over less reactive dihalomethanes .

Application
Selection Property
Validation Focus
PET tracer precursor synthesis (prostate cancer imaging)
In situ [18F]fluoromethyl tosylate formation
Radiochemical purity and DMAE control
CB1 receptor PET tracer development (neuroscience)
Deuterated one-pot precursor strategy
Synthesis time and molar activity
Methylene-bridged polymer synthesis
Solid dual-electrophile for step-growth
Stoichiometric precision and architecture control
Selective O/N-alkylation of hindered substrates
High-reactivity methylene donor
Mild-condition alkylation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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